2-methoxy-N-methyl-1H-indol-6-amine
Description
Historical Context and Discovery in Chemical Research
A closely related compound, 5-methoxy-2-methyl-1H-indol-6-amine, is documented in chemical databases such as PubChem. nih.gov The synthesis of various methoxy-activated indole (B1671886) derivatives has been a topic of interest for decades, with numerous methods being developed. chim.it These synthetic strategies often involve starting materials like di- and trimethoxy aniline (B41778) or benzaldehyde (B42025) derivatives and employ classic reactions such as the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it It is plausible that 2-methoxy-N-methyl-1H-indol-6-amine was or could be synthesized using established methodologies for creating substituted indoles.
Significance of the Indole Scaffold in Contemporary Chemical and Biological Sciences
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in medicinal chemistry and material science. chim.it This structural unit is a key component in a vast array of biologically active natural products, most notably the amino acid tryptophan. chim.it The electron-rich nature of the indole ring system allows for a wide range of chemical modifications, making it a versatile template for the design of new molecules with diverse functions. chim.it
Indole derivatives have been investigated for a wide spectrum of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents. The ability of the indole nucleus to interact with various biological targets is a central reason for its prominence in drug discovery. chim.it The addition of substituents, such as methoxy (B1213986) groups, can significantly alter the electronic properties and reactivity of the indole ring, leading to enhanced or novel biological activities. chim.it
Overview of Research Trajectories for this compound
Specific academic research focused exclusively on this compound is limited. However, the research trajectories for closely related methoxyindole derivatives provide a framework for its potential areas of investigation. For instance, various 6-methoxyindole (B132359) derivatives have been synthesized and evaluated for their biological activities. One study focused on 1-(2-alkanamidoethyl)-6-methoxyindole derivatives as potent analogues of melatonin (B1676174), a neurohormone with a 5-methoxyindole (B15748) core. nih.gov This research highlights the interest in how the placement of the methoxy group on the indole ring influences receptor binding and activity. nih.gov
Furthermore, research into compounds like 5-MeO-DMT, a potent psychedelic, underscores the profound effects that simple substitutions on the indole ring can have on biological activity. wikipedia.org Given these precedents, potential research on this compound could explore its role as a synthetic intermediate, its potential as a ligand for various biological receptors, or its properties in materials science.
Defining the Scope of Academic Inquiry for the Compound
The academic inquiry into this compound is currently in a nascent stage, primarily defined by its chemical structure and the known properties of related compounds. The available data allows for its unambiguous identification and provides a foundation for future studies.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| InChIKey | ABWPXKMVQWVXEL-UHFFFAOYSA-N |
| SMILES | CNc1ccc2cc([nH]c2c1)OC |
Data sourced from Stenutz chemical database.
The N-methyl group on the 6-amino position and the 2-methoxy group are key structural features that would be central to any future investigation. Research would likely focus on how these specific substitutions influence the compound's chemical reactivity, its three-dimensional shape, and its interactions with biological macromolecules. The study of its closely related analogue, 5-methoxy-2-methyl-1H-indol-6-amine, which has been cited in patents, suggests that this class of compounds may have relevance in proprietary research and development. nih.gov
Table 2: Properties of the Related Compound 5-methoxy-2-methyl-1H-indol-6-amine
| Property | Value |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem. nih.gov
The primary difference between the title compound and the one in Table 2 is the position of the methoxy group and the presence of a methyl group on the exocyclic amine. These subtle changes can significantly impact a molecule's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methoxy-N-methyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2O/c1-11-8-4-3-7-5-10(13-2)12-9(7)6-8/h3-6,11-12H,1-2H3 |
InChI Key |
ABWPXKMVQWVXEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(N2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy N Methyl 1h Indol 6 Amine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-methoxy-N-methyl-1H-indol-6-amine reveals several key disconnections. The primary disconnection breaks the C-N bond of the N-methylamine, suggesting a late-stage N-methylation of a 6-aminoindole (B160974) precursor. Another key disconnection involves breaking the bonds of the pyrrole (B145914) ring of the indole (B1671886) nucleus, leading back to simpler aniline (B41778) derivatives.
The methoxy (B1213986) group at the 2-position presents a unique challenge. One approach involves a precursor with a pre-installed methoxy group on the aniline starting material. An alternative strategy focuses on the formation of the indole core first, followed by the introduction of the 2-methoxy group. This could potentially involve an intermediate such as a 2-indolinone, which can then be converted to the 2-methoxyindole.
The 6-amino group can be introduced from a corresponding 6-nitroindole (B147325) intermediate via reduction. This nitro-substituted aniline would be a key starting material for many of the classical indole syntheses.
Classical and Modern Synthetic Routes to the Indole Core
A variety of synthetic methods have been developed for the construction of the indole nucleus, many of which can be adapted for the synthesis of methoxy-activated indoles. chim.it
The Fischer indole synthesis is a venerable and widely used method for constructing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com For the target molecule, this would involve the reaction of a suitably substituted phenylhydrazine, such as (4-amino-3-methoxyphenyl)hydrazine, with a two-carbon synthon like a protected acetaldehyde. However, the Fischer indole synthesis can sometimes lead to mixtures of regioisomers, especially with unsymmetrical ketones, and the reaction conditions can be harsh. thermofisher.com The presence of a methoxy group on the phenylhydrazine can also influence the cyclization, sometimes leading to abnormal products. nih.gov A Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering a modern alternative. wikipedia.org
The Hegedus indole synthesis provides a powerful method for indole formation through the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgwikiwand.com This method is particularly useful for preparing 2-substituted indoles. For the synthesis of the target compound, a starting material like 2-vinylaniline (B1311222) with appropriate substituents could be cyclized. Palladium catalysis offers mild reaction conditions and good functional group tolerance. mdpi.comyoutube.com
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edusynarchive.com This reaction is highly versatile and allows for the synthesis of a wide range of substituted indoles. wikipedia.org To synthesize the target molecule's core, an ortho-iodoaniline with a protected amino group and a methoxy substituent could be reacted with a suitable alkyne. The regioselectivity of the Larock synthesis is a key consideration. wikipedia.org
Electrophilic cyclization of 2-alkynylanilines is another effective strategy for indole synthesis. researchgate.net This can be induced by various electrophiles under metal-free conditions. researchgate.net Additionally, intramolecular cyclization of aryl propargylic alcohols containing an indole moiety can lead to complex indole structures. acs.org Nucleophilic substitution reactions on activated indole precursors, such as those with a nitro group, can also be employed to build the desired functionality. nii.ac.jp
Installation and Derivatization of the Methoxy and N-Methylamine Moieties
The introduction of the methoxy and N-methylamine groups can be achieved at various stages of the synthesis.
The 2-methoxy group can be challenging to install directly. One common strategy is to start with a precursor that already contains a methoxy group on the aniline ring. chim.it Alternatively, a 1-methoxyindole (B1630564) derivative can be synthesized and subsequently rearranged or functionalized. acs.org For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile building block for nucleophilic substitution at the 2-position. nii.ac.jp
The 6-amino group is typically introduced by the reduction of a 6-nitro group. This reduction can be achieved using various standard reducing agents. The synthesis of 2-amino-6-nitroindoles has been reported through the reaction of 2-haloanilines with substituted acetonitriles. researchgate.net
The final N-methylation of the 6-amino group to form the N-methylamine can be accomplished using various methylating agents. Modern methods often employ safer and more selective reagents than traditional ones like methyl iodide or dimethyl sulfate. nih.gov For instance, phenyl trimethylammonium iodide has been used for the monoselective N-methylation of amides and indoles. nih.gov Dimethyl carbonate (DMC) is another green and effective methylating agent. st-andrews.ac.ukresearchgate.net The N-methylation of the indole nitrogen itself is also a common reaction. nih.govst-andrews.ac.ukresearchgate.net
Data Tables
Table 1: Comparison of Indole Synthesis Methods
| Method | Starting Materials | Key Features | Potential Challenges |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Widely applicable, one-pot synthesis possible. thermofisher.com | Harsh acidic conditions, potential for regioisomers. thermofisher.comnih.gov |
| Hegedus Indole Synthesis | o-Alkenylaniline | Palladium-catalyzed, mild conditions. wikipedia.org | Requires synthesis of specific o-alkenylaniline precursor. |
| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Palladium-catalyzed, high versatility. wikipedia.orgub.edu | Regioselectivity can be an issue. wikipedia.org |
| Electrophilic Cyclization | 2-Alkynylaniline | Often metal-free, mild conditions. researchgate.net | Substrate-dependent reactivity. |
Table 2: Reagents for N-Methylation
| Reagent | Advantages | Disadvantages | Reference |
| Methyl Iodide / Dimethyl Sulfate | High reactivity | Toxic, carcinogenic, potential for over-methylation | nih.gov |
| Phenyl trimethylammonium iodide | Safe, non-toxic, monoselective | Requires specific reaction conditions | nih.gov |
| Dimethyl Carbonate (DMC) | Green, biodegradable, safe | May require a catalyst and specific conditions | st-andrews.ac.ukresearchgate.net |
Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of substituted indoles such as this compound requires precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. Classic methods like the Fischer indole synthesis are pivotal, where the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions dictates the final substitution pattern. biosynth.com The regiochemical outcome is dependent on the direction of the benthamdirect.combenthamdirect.com-sigmatropic rearrangement of the key hydrazone intermediate. acs.orgnih.gov
In the context of this compound, achieving the desired arrangement—a methoxy group at C2, a methylamino group at N1, and an amino group at C6—presents a significant regiochemical challenge. A direct Fischer synthesis approach is complicated by the required 2-methoxy substitution. Alternative strategies might involve:
Post-modification: Synthesis of a 6-amino-N-methyl-1H-indole precursor followed by selective oxidation or methoxylation at the C2 position.
Specialized Indole Syntheses: Methods like the Reissert or Larock synthesis could offer alternative pathways to control functional group placement. biosynth.comnih.gov The Larock heteroannulation, a palladium-catalyzed process, is particularly powerful for creating diverse indole derivatives. biosynth.com
Computational studies on the Fischer indole synthesis have shown that electronic factors, such as the presence of electron-withdrawing or -donating groups on the phenylhydrazine, can strongly influence the activation energy of the competing rearrangement pathways, thereby controlling which regioisomer is formed. acs.orgnih.gov For a potential precursor to this compound, the electronic properties of substituents on the starting aniline or hydrazine (B178648) would be critical in directing the cyclization to yield the correct isomer.
Stereoselectivity becomes relevant when synthesizing analogues with chiral centers. While the target compound itself is achiral, the introduction of stereocenters, for instance at the C3 position or on a side chain, would require asymmetric synthesis techniques. Strategies to achieve stereocontrol in indole synthesis include the use of chiral catalysts, chiral auxiliaries attached to the indole nitrogen or a substituent, and biocatalysis using enzymes. numberanalytics.com Organocatalyzed methods have also emerged for the stereoselective C-glycosylation of indoles, demonstrating how non-covalent interactions can direct the stereochemical outcome. rsc.org
Table 1: Factors Influencing Regioselectivity in Indole Synthesis
| Factor | Description | Potential Impact on Synthesis of this compound Analogues |
| Substituent Effects | Electron-donating or -withdrawing groups on the aryl hydrazine and carbonyl precursors. | An electron-donating group on the hydrazine may favor one cyclization pathway over another, crucial for establishing the 6-amino substitution pattern. acs.org |
| Catalyst | Choice of acid or metal catalyst (e.g., Brønsted acid, Lewis acid, Palladium). | Can alter the mechanism and transition state energies, thereby influencing which regioisomer is the major product. acs.orgnih.gov |
| Reaction Conditions | Temperature, solvent, and reaction time. | Can provide kinetic or thermodynamic control over the product distribution. |
| Synthetic Strategy | Choice of named reaction (e.g., Fischer, Larock, Bartoli, Madelung). | Each method has inherent regiochemical biases based on its mechanism. The Larock synthesis, for example, offers excellent regiocontrol. biosynth.com |
Catalytic Approaches and Green Chemistry Considerations in Synthesis
Modern organic synthesis emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and sustainability. The synthesis of indoles has benefited significantly from these advancements.
Catalytic approaches, particularly those employing transition metals like palladium, have become indispensable for constructing the indole nucleus. mdpi.com Palladium-catalyzed reactions, such as intramolecular C-H activation and annulation of anilines with alkynes, provide highly regioselective routes to substituted indoles. organic-chemistry.orgacs.org For the synthesis of this compound analogues, a palladium-catalyzed intramolecular oxidative coupling of a suitably substituted N-aryl enamine could be a highly efficient strategy. mdpi.com Iron-catalyzed ring-opening annulations of indoles have also been developed, showcasing the versatility of metal catalysis in modifying the indole core itself. acs.org
Green chemistry focuses on minimizing the environmental impact of chemical processes. In indole synthesis, this has led to the development of methods that reduce waste, avoid hazardous solvents, and lower energy consumption. tandfonline.comtandfonline.comresearchgate.net Key green approaches applicable to the synthesis of indole derivatives include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comtandfonline.com
Aqueous Media: Using water as a solvent is a primary goal of green chemistry. SO3H-functionalized ionic liquids have been successfully used as catalysts for the Fischer indole synthesis in water. rsc.org
Solvent-Free Reactions: Mechanochemical protocols, where reactions are induced by mechanical force in a ball mill, can allow for the synthesis of indoles without any solvent, significantly reducing waste. unica.it
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of purification steps. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Indoles
| Parameter | Conventional Method (e.g., Classic Fischer) | Green Chemistry Approach |
| Solvent | Often uses organic solvents (e.g., toluene, DMF). | Water, ionic liquids, or solvent-free conditions. researchgate.netrsc.orgunica.it |
| Catalyst | Strong acids (e.g., H₂SO₄, PPA), often in stoichiometric amounts. | Recyclable catalysts, nanocatalysts, biocatalysts. tandfonline.comresearchgate.net |
| Energy Source | Conventional heating (reflux), often for extended periods. | Microwave irradiation, ultrasound. tandfonline.comresearchgate.net |
| Reaction Time | Can be many hours to days. | Minutes to a few hours. mdpi.com |
| Waste Generation | Can produce significant amounts of acidic or organic waste. | Minimized waste through higher atom economy and recyclable components. |
Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled versions of this compound would involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.
The strategy for introducing an isotopic label depends on the desired position and the chosen synthetic route.
Nitrogen-15 (¹⁵N): A ¹⁵N label could be introduced at the N1 position by using a ¹⁵N-labeled aniline or phenylhydrazine precursor in a classical indole synthesis. researchgate.net
Carbon-13 (¹³C): ¹³C labels can be incorporated by using a starting material containing the label. For instance, a ¹³C-labeled carbonyl compound in a Fischer synthesis would place the label at the C2 or C3 position of the indole ring. To label the methoxy group, ¹³C-labeled methyl iodide could be used in a methylation step.
Deuterium (²H): Deuterium labels can be introduced by using deuterated reagents, such as deuterated solvents or reducing agents. For example, H-D exchange reactions can be used to deuterate the N-H proton or specific C-H bonds on the aromatic ring under appropriate conditions.
These labeled analogues would enable detailed mechanistic investigations, such as using kinetic isotope effects to determine rate-determining steps or using NMR spectroscopy and mass spectrometry to track the transformation of the molecule in chemical or biological systems.
Table 3: Potential Strategies for Isotopic Labeling of this compound
| Isotope | Position of Label | Potential Labeled Precursor | Purpose of Labeling |
| ¹⁵N | N1 (Indole Nitrogen) | ¹⁵N-labeled 4-amino-3-methoxyaniline derivative | Mechanistic studies of N-alkylation or enzymatic interactions at N1. |
| ¹³C | C2 | ¹³C-labeled pyruvate (B1213749) or other carbonyl precursor | Elucidating the cyclization mechanism in syntheses like the Fischer indole synthesis. |
| ¹³C | Methoxy Carbon | ¹³C-methyl iodide | Studying metabolic demethylation pathways. |
| ²H (D) | N-methyl group | Deuterated methylating agent (e.g., CD₃I) | Probing kinetic isotope effects in reactions involving the methyl group. |
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
Parallel synthesis and combinatorial chemistry are powerful techniques for rapidly generating large libraries of related compounds. nih.gov These approaches are widely used in drug discovery to explore structure-activity relationships (SAR). By systematically modifying different parts of a core scaffold, researchers can identify analogues with improved properties.
Applying these strategies to the this compound scaffold would allow for the creation of a diverse library of analogues. A typical combinatorial approach would involve a common synthetic route where different building blocks are introduced at various stages. For example, a late-stage functionalization strategy could be employed on a common indole intermediate.
Key diversity points on the this compound scaffold include:
N1 Position: The N-methyl group can be replaced with a wide variety of alkyl, aryl, or functionalized groups.
C6 Position: The amino group can be acylated, alkylated, or converted to other functional groups.
Benzene (B151609) Ring (C4, C5, C7): Additional substituents could be introduced on the benzene portion of the indole ring to modulate electronic and steric properties.
C2 Position: The methoxy group could be replaced with other alkoxy, aryloxy, or alkyl groups.
Solution-phase parallel synthesis has been successfully used to generate libraries of indole derivatives with multiple diversity points. acs.org Such methods often involve robust and high-yielding reactions like the Vilsmeier-Haack or Knoevenagel reactions to build a library of intermediates, which are then further diversified. benthamdirect.comnih.gov
Table 4: Illustrative Combinatorial Library Based on the 2-methoxy-1H-indol-6-amine Scaffold
| Scaffold | R¹ (at N1) | R² (at C2) | R³ (at C6-NH₂) |
| -H | -OCH₃ | -H | |
| -CH₃ | -OCH₃ | -COCH₃ | |
| -CH₂CH₃ | -OCH₂CH₃ | -SO₂Ph | |
| -CH₂Ph | -OPh | -CH₃ | |
| -(CH₂)₂OH | -CH₃ | -Cyclopropyl |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy N Methyl 1h Indol 6 Amine
Reactions of the Indole (B1671886) Nitrogen
The nitrogen atom within the pyrrole (B145914) moiety of the indole ring possesses a lone pair of electrons and an associated acidic proton (N-H). Its reactivity is a cornerstone of indole chemistry.
N-Deprotonation and Alkylation: The most fundamental reaction of the indole nitrogen is deprotonation by a strong base to form a nucleophilic indolide anion. youtube.com Common bases for this transformation include sodium hydride (NaH), organolithium reagents, or Grignard reagents. youtube.com The resulting anion is a powerful nucleophile that readily participates in alkylation reactions with electrophiles like alkyl halides or sulfates. google.com While direct alkylation can be challenging due to the relatively low nucleophilicity of the neutral indole nitrogen, the formation of the anion circumvents this issue. mdpi.comnih.gov Modern methods have also employed transition metal catalysis, such as copper-catalyzed cross-coupling with N-tosylhydrazones, to achieve efficient N-alkylation. researchgate.netrsc.org
N-Acylation and Protection: The indole nitrogen can be acylated using acid chlorides or anhydrides, typically in the presence of a base, to form N-acylindoles. This reaction is often employed to install a protecting group on the nitrogen. Protecting the N-H proton is a common strategy to prevent side reactions at this position and to facilitate other transformations, such as lithiation at the C-2 position. bhu.ac.in Common protecting groups for indoles include tosyl (Ts), benzoyl (Bz), and tert-butoxycarbonyl (Boc).
Reactions at the Methoxy (B1213986) Group
The 2-methoxy group behaves as an enol ether fused to an aromatic system. Its primary reactivity involves cleavage of the ether bond.
Ether Cleavage: The methyl ether can be cleaved under strongly acidic conditions (e.g., using hydrobromic acid, HBr) or, more commonly, with potent Lewis acids known for ether cleavage, such as boron tribromide (BBr₃). This reaction would yield the corresponding 2-hydroxy-1H-indol-6-amine, which exists in equilibrium with its more stable keto tautomer, 6-amino-1,3-dihydro-2H-indol-2-one (an oxindole). The presence of other acid-sensitive groups on the molecule, particularly the indole ring itself which can be prone to polymerization in strong acid, requires careful selection of reaction conditions. nih.gov In some cases, methoxy groups on indole rings have been observed to migrate under the influence of certain Lewis acids during reactions like the Fischer indole synthesis. nih.gov
Reactions at the Amine Moiety
The 6-(N-methylamino) group is a secondary arylamine, and its reactivity is characteristic of this functional class.
N-Nitrosation: A classic reaction of secondary amines is their reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This reaction with 2-methoxy-N-methyl-1H-indol-6-amine is expected to produce the corresponding N-nitrosoamine, N-methyl-N-(2-methoxy-1H-indol-6-yl)nitrosamine. youtube.comyoutube.com
Acylation and Sulfonylation: The amine is readily acylated by acid chlorides or anhydrides to form amides, or sulfonylated by sulfonyl chlorides to yield sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.
Further Alkylation: The secondary amine can be further alkylated with an alkyl halide to produce a tertiary amine. Exhaustive alkylation would lead to the formation of a quaternary ammonium (B1175870) salt.
Electrophilic Aromatic Substitution on the Indole Ring System
Electrophilic aromatic substitution is a defining reaction of indoles due to the high electron density of the ring system. bhu.ac.in For this compound, the regiochemical outcome is controlled by the powerful directing effects of the nitrogen lone pair and the two strong electron-donating substituents.
The indole system itself strongly directs electrophiles to the C3 position, as attack at this site leads to a resonance-stabilized cation (an indoleninium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.inquora.com In this molecule, the C2-methoxy group and the C6-amino group further activate the ring. The C2-methoxy group reinforces the intrinsic preference for C3 attack. The C6-amino group is a powerful ortho-, para-director, strongly activating the C5 and C7 positions.
Given these combined influences, the most probable sites for electrophilic attack are C3, C5, and C7. The C3 position is generally the most nucleophilic site on an unsubstituted indole. bhu.ac.in However, the strong activation at C5 and C7 by the C6-amino group makes these positions highly competitive. The precise outcome may depend on the specific electrophile and reaction conditions.
| Reaction | Reagent | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Halogenation | NBS, NCS, or Br₂ | Substitution at C3 is expected to be highly favorable. Substitution at C5 and/or C7 is also possible due to strong activation from the 6-amino group. | bhu.ac.in |
| Nitration | HNO₃/H₂SO₄ (harsh), milder reagents like AcONO₂ recommended | Nitration at C3, C5, or C7. The strongly acidic conditions can lead to side reactions or degradation. | bhu.ac.in |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (harsh), milder conditions preferred | Acylation at C3 is typical. If C3 is sterically hindered, reaction at C5 or C7 may occur. Harsh Lewis acids can complex with the amine and indole nitrogen, deactivating the ring. | uni-muenchen.de |
| Mannich Reaction | CH₂O, R₂NH, H⁺ | Introduction of an aminomethyl group at the C3 position. | bhu.ac.in |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Formylation at the C3 position to yield the corresponding indole-3-carboxaldehyde. | bhu.ac.in |
Nucleophilic Reactivity and Additions
While less common than electrophilic substitution, the indole ring can participate in nucleophilic reactions under specific conditions.
Ring-Opening Reactions: Certain substituted indoles can undergo ring-opening/annulation reactions, which involve cleavage of the N1-C2 bond, to form new heterocyclic systems like quinoxalines. acs.org Such reactivity for this compound would likely require specific catalytic conditions and reaction partners.
Oxidation and Reduction Chemistry of the Compound
Oxidation: The electron-rich nature of this compound makes it susceptible to oxidation. Oxidation can occur at the N-methylamino group, the indole nitrogen, or the ring system itself. One-electron oxidation, for instance by azide (B81097) radicals, typically forms indolyl radicals. acs.org Stronger oxidizing agents can lead to dimerization or polymerization. The amine functionality can be oxidized, and under biological conditions, enzymes like monoamine oxidase could potentially metabolize the N-methyl group. psu.edu
Reduction: The indole ring system can be selectively reduced.
Pyrrole Ring Reduction: The five-membered pyrrole ring can be reduced to yield the corresponding indoline (B122111) derivative. This is often achieved using reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or with borane (B79455) complexes in the presence of trifluoroacetic acid (TFA). youtube.comgoogle.com This transformation would yield 2-methoxy-N-methyl-2,3-dihydro-1H-indol-6-amine.
Benzene Ring Reduction: Reduction of the carbocyclic benzene ring is more challenging but can be accomplished under dissolving metal conditions, such as a Birch reduction using lithium or sodium in liquid ammonia (B1221849) with an alcohol co-solvent. acs.orgquimicaorganica.org This would result in a dihydroindole derivative.
Complete Reduction: Catalytic hydrogenation under forcing conditions (e.g., high pressure H₂ with a platinum or rhodium catalyst) can lead to the complete saturation of the bicyclic system to form an octahydroindole. youtube.com
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Elucidating the precise mechanisms of the reactions described above would require detailed experimental and computational investigation.
Kinetic Studies: Reaction kinetics provide invaluable insight into reaction mechanisms, including the determination of rate laws and the identification of rate-determining steps. For example, kinetic studies on the nitrosation of indoles have helped to clarify the reaction pathway. rsc.org For the electrophilic substitution of this compound, comparing the reaction rates with different electrophiles or by using deuterated substrates (to measure the kinetic isotope effect, KIE) could reveal whether the initial attack by the electrophile or the subsequent proton loss is rate-limiting. rsc.org Kinetic analysis of cyclization reactions involving methoxyindoles has also been used to understand the influence of substituents on the rearrangement of reaction intermediates. rsc.org
Spectroscopic Studies: Modern spectroscopic techniques are essential for identifying reactants, intermediates, and products.
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about products and can be used to monitor reaction progress in real-time (in-situ NMR).
Mass Spectrometry (MS): Used to determine the molecular weight of products and intermediates, helping to confirm reaction outcomes.
Infrared (IR) and UV-Visible Spectroscopy: Useful for identifying functional groups and conjugated systems. Changes in the spectra can track the course of a reaction.
Circular Dichroism (CD): For chiral products, CD spectroscopy can be used to determine enantiomeric excess and study interactions with other chiral molecules, such as enzymes. nih.gov
Computational Studies: Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. DFT calculations can be used to determine the energies of starting materials, intermediates, transition states, and products, thereby predicting the most likely reaction mechanism and explaining observed regioselectivity. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research Applications
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the molecule's conformation and intermolecular interactions.
The table below summarizes crystallographic data for several indole (B1671886) derivatives, illustrating the range of observed crystal structures in this class of compounds.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | Monoclinic | P21/c | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871° | nih.gov |
| 5-Nitroindole | Monoclinic | P21/c | - | acs.org |
| 1H-Indole-2-methanol | Monoclinic | P2/c | - | acs.org |
| 5-Aminoindole | Orthorhombic | - | - | acs.org |
| 7-Methylindole | Orthorhombic | Pna21 | - | acs.org |
| 3-(Naphth-1-ylmethyl)indole | Triclinic | P1 | a = 10.302 Å, b = 12.522 Å, c = 13.383 Å, α = 111.9°, β = 116.86°, γ = 71.65° | researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are fundamental for assessing the purity of 2-methoxy-N-methyl-1H-indol-6-amine and for monitoring the progress of its synthesis. These techniques separate the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
For a compound with the structural features of this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape for amine-containing compounds by ensuring the analyte is in a single ionic form. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance.
The following table presents a typical set of HPLC conditions for the analysis of a related methoxyindole amine. sielc.com
| Parameter | Condition |
| Stationary Phase | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detector | UV-Vis / Mass Spectrometry (MS) |
| Application Notes | For MS compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative separation to isolate impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, polar molecules containing functional groups like amines (-NH) and hydroxyls (-OH) are often not volatile enough for direct GC analysis. mdpi.com Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. researchgate.netnih.gov
For this compound, the primary amine and the indole N-H group are sites for derivatization. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netunina.it This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. mdpi.com
The derivatized compound is then injected into the GC, where it is separated on a capillary column. The mass spectrometer detector provides mass information for the eluted components, allowing for structural confirmation and identification of impurities. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, studies on methoxy-substituted indoles show characteristic fragment ions, although regioisomers can sometimes produce very similar spectra, making chromatographic separation crucial for their identification. oup.comnih.gov
Typical GC-MS parameters for the analysis of derivatized methoxyindole analogues are provided below. oup.comoup.com
| Parameter | Condition |
| Derivatization Agent | Silylation reagent (e.g., BSTFA, MSTFA) |
| GC Column | Trifluoropropylmethyl polysiloxane (e.g., Rtx-200), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 300°C |
| Oven Program | Initial 80°C (1 min hold), ramp to 300°C at 30°C/min, then to 340°C at 5°C/min (5 min hold) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
Chiral Chromatography for Enantiomeric Purity Analysis
The specific molecule, this compound, is achiral as it does not possess a stereocenter and therefore does not exist as enantiomers. However, the analysis of enantiomeric purity is a critical aspect in the characterization of many chiral indole derivatives used in pharmaceutical research. pensoft.net For such cases, chiral chromatography is the definitive method for separating and quantifying enantiomers.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including indole derivatives. oup.comchromatographyonline.com The separations can be performed using HPLC or Supercritical Fluid Chromatography (SFC). oup.comoup.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal separation. acs.org
The table below details exemplary conditions for the chiral separation of related indole compounds, illustrating the common approaches used in the field.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Technique | Reference |
| Indole-3-Propanamide Derivatives | Lux Cellulose-4 | CO2 / Methanol (70:30) | SFC | oup.comoup.com |
| 1-(1-Phenylethyl)-1H-indol-6-ol | Daicel Chiralpak OZ-3 | Hexane / 2-propanol (80:20) | HPLC | acs.org |
Computational and Theoretical Studies of 2 Methoxy N Methyl 1h Indol 6 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of 2-methoxy-N-methyl-1H-indol-6-amine. These calculations are performed using various levels of theory to provide a detailed picture of the molecule's characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry. This process minimizes the total electronic energy of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. The methoxy (B1213986) group at the 2-position and the N-methyl-amine group at the 6-position significantly influence the electronic distribution and geometry of the indole (B1671886) core.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O | 1.36 Å |
| O-CH3 | 1.43 Å | |
| C6-N | 1.38 Å | |
| N-CH3 | 1.45 Å | |
| Bond Angle | C2-C3-C3a | 108.5° |
| C5-C6-N | 121.0° | |
| Dihedral Angle | C3-C2-O-CH3 | 178.5° |
| C7-C6-N-CH3 | 175.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating methoxy and N-methyl-amine groups are expected to raise the HOMO energy level, making the molecule a better electron donor. The HOMO is likely localized over the indole ring and the amino group, while the LUMO is distributed across the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 4.36 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map for this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor). The areas around the oxygen atom of the methoxy group and the nitrogen atom of the amine group are expected to be the most electron-rich, indicated by red and yellow colors on the MEP map. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H and C-H bonds will exhibit a positive potential, making them sites for nucleophilic interaction.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-N bond of the N-methyl-amine group, allows this compound to exist in multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface. This analysis identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). The global minimum energy conformation corresponds to the most populated and stable structure of the molecule under thermal equilibrium. For this compound, the orientation of the methoxy and N-methyl groups relative to the indole ring will be the primary determinant of conformational preference, with steric hindrance playing a key role.
In Silico Prediction of Reactivity and Potential Reaction Pathways
Computational methods can be used to predict the reactivity of this compound and explore potential reaction pathways. By analyzing the electronic properties derived from DFT and FMO calculations, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich indole ring is expected to be susceptible to electrophilic substitution. Computational models can also be used to calculate the activation energies for various potential reactions, providing insights into which reactions are kinetically favored. This in silico approach allows for the theoretical exploration of the chemical space and can guide synthetic efforts by predicting the most probable outcomes of different reaction conditions.
Theoretical Spectroscopic Property Predictions (NMR, UV-Vis)
A comprehensive search for published data on the theoretical spectroscopic properties of this compound yielded no specific results. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra for organic molecules. These predictions help in the structural elucidation and characterization of newly synthesized compounds. For many indole derivatives, ¹H-NMR and ¹³C-NMR spectra are well-documented and often supplemented with computational predictions to assign signals accurately. nih.gov
However, no such theoretical data or associated data tables for the predicted NMR chemical shifts (¹H and ¹³C) or UV-Vis absorption maxima for this compound are available in peer-reviewed literature.
Molecular Docking and Binding Affinity Predictions with Theoretical Biological Targets (Preclinical, In Silico)
Similarly, there are no published preclinical in silico studies detailing molecular docking or binding affinity predictions for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein, to form a stable complex. aip.orgajchem-a.com These predictions are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous studies have reported the molecular docking of various functionalized indole compounds against a wide range of biological targets, including enzymes like cyclooxygenase (COX) and proteins involved in cancer and microbial pathways. nih.govfrontiersin.orgajchem-a.comresearchgate.net These studies typically provide detailed data on binding energies (kcal/mol) and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site.
Despite the prevalence of such research on the indole scaffold, no specific molecular docking studies for this compound have been found. Consequently, there are no data tables of binding affinities or interaction profiles with any theoretical biological targets to report for this specific compound.
No Publicly Available Preclinical Data for this compound
A comprehensive review of available scientific literature and databases has revealed no specific preclinical biological activity or molecular target identification studies for the chemical compound this compound.
This indicates that the compound may be a novel entity with limited research, or the findings from any investigations are not currently in the public domain. As a result, the detailed article on its molecular mechanisms, enzyme interactions, receptor binding, and cellular effects as requested cannot be generated at this time.
Further research and publication in peer-reviewed journals would be required to elucidate the pharmacological profile of this compound. Without such primary data, any discussion of its preclinical activity would be purely speculative.
Preclinical Biological Activity and Molecular Target Identification of 2 Methoxy N Methyl 1h Indol 6 Amine
Identification and Validation of Putative Biological Targets in Preclinical Research
The initial step in characterizing a novel compound like 2-methoxy-N-methyl-1H-indol-6-amine is to identify its molecular targets. This process, often termed target deconvolution, is crucial for understanding the compound's mechanism of action. nih.gov A common starting point is phenotypic screening, where the compound is tested across a variety of cell-based assays to identify any observable effects, such as inhibition of cancer cell proliferation or antimicrobial activity. eurekaselect.comnih.gov
Once a phenotypic effect is observed, several techniques can be employed for target identification:
Affinity Chromatography: This method involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
Chemoproteomics: This approach uses chemical probes, often derivatized versions of the compound of interest, to label and identify target proteins directly within a complex biological sample. researchgate.net
Thermal Proteome Profiling (TPP): TPP assesses the change in thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of the compound suggests a direct interaction. researchgate.net
Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target protein or pathway.
Validation of these putative targets is a critical subsequent step. This involves confirming that the interaction between the compound and the identified target is responsible for the observed biological effect. Methods for validation include:
In vitro binding assays: Using purified proteins to confirm a direct interaction with the compound.
Enzymatic assays: If the target is an enzyme, its activity can be measured in the presence of the compound to determine if it acts as an inhibitor or activator.
Cellular target engagement assays: These assays confirm that the compound interacts with its target within a cellular context.
Knockdown or overexpression studies: Modulating the expression of the target protein in cells can confirm its role in the compound's activity.
For indole (B1671886) derivatives, a wide range of biological targets have been identified, including but not limited to protein kinases, histone methyltransferases, and tubulin. mdpi.comnih.gov For instance, certain indole-3-carboxamide derivatives have been identified as potent and selective inhibitors of the histone methyltransferase EZH2. nih.gov
Ligand-Based and Structure-Based Approaches for Target Deconvolution
In the absence of a known target, computational methods can be instrumental in predicting potential binding partners for this compound.
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, it is possible to generate hypotheses about its potential targets. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is a common ligand-based technique. For example, the structural similarity of this compound to melatonin (B1676174), a well-known indoleamine, might suggest an interaction with melatonin receptors. nih.gov
Structure-Based Approaches: If the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict how this compound might bind to it. nih.gov This approach can provide insights into the binding mode and affinity of the compound for the target. For this to be effective, high-quality protein structures, often obtained through X-ray crystallography or cryo-electron microscopy, are necessary. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the compound-protein complex over time. nih.gov
The table below illustrates how these approaches could be applied to this compound:
| Approach | Method | Application to this compound |
| Ligand-Based | 2D/3D Similarity Searching | Compare the compound's structure against databases like ChEMBL or PubChem to find known drugs or bioactive molecules with similar scaffolds. |
| Pharmacophore Modeling | Develop a 3D model of the compound's key chemical features and screen for proteins that have a complementary binding site. | |
| Structure-Based | Molecular Docking | Predict the binding pose and affinity of the compound in the active sites of known targets of other indole derivatives (e.g., kinases, EZH2). |
| Virtual Screening | Computationally screen large libraries of protein structures to identify potential off-targets or novel targets. |
Comparative Analysis of Biological Activity in Diverse Preclinical Models
To build a comprehensive profile of the biological activity of this compound, it is essential to evaluate it in a variety of preclinical models. This comparative analysis helps to understand the compound's spectrum of activity, potential therapeutic applications, and selectivity.
Cell-Based Assays: The initial evaluation would involve screening the compound against a panel of cell lines representing different types of cancer or microbial species. For instance, its antiproliferative activity could be tested against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60). nih.gov The results, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), would reveal the compound's potency and selectivity. nih.gov
In Vivo Models: Promising results from cell-based assays would warrant further investigation in animal models. For example, if the compound shows potent anticancer activity, its efficacy could be tested in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. If antimicrobial activity is observed, its effectiveness could be evaluated in infection models in rodents.
The table below presents a hypothetical comparative analysis of the biological activity of an indole derivative in different preclinical models:
| Preclinical Model | Assay | Endpoint Measured | Hypothetical Outcome for an Indole Derivative |
| Human Colon Cancer Cell Line (HT-29) | MTT Assay | IC50 (µM) | 0.96 |
| Human Breast Cancer Cell Line (MCF-7) | MTT Assay | IC50 (µM) | 0.84 |
| Human Cervical Cancer Cell Line (HeLa) | MTT Assay | IC50 (µM) | 1.87 |
| Gram-Positive Bacteria (Staphylococcus aureus) | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) | <12.5 |
| Gram-Negative Bacteria (Escherichia coli) | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) | >100 |
This type of comparative data is crucial for guiding the future development of a compound like this compound, as it helps to identify the most promising therapeutic avenues to pursue. The diverse biological activities reported for the broader class of indole derivatives underscore the potential for this specific compound to have interesting and clinically relevant pharmacological properties. researchgate.netchula.ac.th
Structure Activity Relationship Sar Studies in Preclinical Contexts
Rational Design Principles for 2-methoxy-N-methyl-1H-indol-6-amine Analogues
The rational design of analogs of this compound is guided by established medicinal chemistry principles and an understanding of the target biology. A key strategy involves modifying the core indole (B1671886) scaffold to enhance interactions with the biological target. This can include the introduction of various substituents at different positions of the indole ring to probe the steric, electronic, and hydrophobic requirements of the binding site.
Another design principle is the application of isosteric and bioisosteric replacements. For instance, the methoxy (B1213986) group at the 2-position could be replaced with other small electron-donating or -withdrawing groups to modulate the electronic properties of the indole ring and its interaction with the target. Similarly, the N-methyl group on the side chain can be altered to explore the impact on binding affinity and selectivity. The synthesis of methoxyindoles has been a strategic approach to diversify the regiochemical behavior of indoles. chim.it
Furthermore, computational modeling and molecular docking studies are often employed to visualize potential binding modes of designed analogs within the active site of a target protein. This allows for a more targeted approach to analog synthesis, prioritizing compounds with a higher predicted affinity and more favorable interaction profiles. The design of novel compounds can also be informed by the deconstruction and reconstruction of known ligands for a particular target, a strategy that has been successfully applied in fragment-based drug design. nih.gov
Systematic Exploration of Substituent Effects on Preclinical Biological Activity
A systematic exploration of how different substituents affect the biological activity of this compound analogs is a cornerstone of SAR studies. This involves synthesizing a series of compounds where specific positions on the indole ring and the N-alkyl side chain are systematically varied.
For example, the effect of substituents on the benzene (B151609) portion of the indole ring can be investigated by introducing a range of functional groups with varying electronic and steric properties. This helps to map out the regions of the binding pocket that are sensitive to substitution and to identify which properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are crucial for activity. A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated the impact of aromatic and amine substituent effects on their lipophilic properties, which can influence biological activity. nih.gov
Similarly, the length and nature of the N-alkyl group can be systematically altered. For instance, replacing the methyl group with larger alkyl groups or introducing cyclic structures can provide insights into the size and shape of the binding pocket. The introduction of different substituents on the N-benzyl group of 2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs was found to have a low effect on their inhibitory activity against a specific cancer cell line. mdpi.com
The following interactive table summarizes the hypothetical effects of various substituents on the biological activity of this compound analogs based on general medicinal chemistry principles.
Interactive Data Table: Hypothetical Substituent Effects on Biological Activity
| Position of Substitution | Substituent | Predicted Effect on Activity | Rationale |
| C2-methoxy | -OCH3 (unmodified) | Baseline activity | The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the indole ring. |
| C2-methoxy | -OH | Potential increase or decrease | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions. |
| C2-methoxy | -H | Likely decrease | Removal of the methoxy group may disrupt key interactions with the target. |
| N-methyl | -CH3 (unmodified) | Baseline activity | The methyl group provides a certain level of lipophilicity and steric bulk. |
| N-methyl | -C2H5 | Potential increase or decrease | A larger alkyl group may provide better van der Waals interactions but could also lead to steric clashes. |
| N-methyl | -Cyclopropyl | Potential increase | The rigid cyclopropyl (B3062369) group can lock the conformation and improve binding affinity. |
| C5 | -F | Potential increase | The small and electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions. |
| C7 | -Cl | Potential increase or decrease | The larger chloro group can provide additional hydrophobic interactions but may also introduce steric hindrance. |
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Identifying the key pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing new, more effective analogs.
Based on the structure of this compound, the key pharmacophoric features likely include:
A hydrogen bond acceptor: The oxygen atom of the 2-methoxy group.
An aromatic ring system: The indole core, which can participate in pi-pi stacking or hydrophobic interactions.
A hydrogen bond donor: The N-H of the indole ring.
A basic nitrogen atom: The nitrogen of the 6-amine group, which is likely protonated at physiological pH and can form ionic interactions.
A hydrophobic feature: The N-methyl group.
The relative importance of these features can be determined by systematically modifying the molecule and observing the effect on biological activity. For example, replacing the methoxy group with a non-hydrogen-bonding group would reveal the importance of this feature. Similarly, masking the basicity of the amine would highlight the role of the ionic interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Preclinical Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govneliti.combrieflands.com By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. frontiersin.org
For this compound analogs, a QSAR study would involve:
Data Collection: A dataset of synthesized analogs with their corresponding preclinical biological activity data (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build a model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
A successful QSAR model can provide valuable insights into the key structural features that govern the biological activity of this class of compounds.
Impact of Stereochemistry on Preclinical Biological Responses
While this compound itself is not chiral, the introduction of chiral centers into its analogs can have a profound impact on their biological activity. Biological targets, such as enzymes and receptors, are chiral environments, and therefore often exhibit stereoselectivity in their interactions with small molecules.
For instance, if a substituent introduced onto the indole ring or the N-alkyl chain creates a stereocenter, the resulting enantiomers or diastereomers may display significantly different biological activities. One enantiomer may bind with high affinity to the target, while the other may be much less active or even inactive. In some cases, the "inactive" enantiomer can even have off-target effects.
Therefore, when designing and synthesizing chiral analogs of this compound, it is crucial to separate the stereoisomers and evaluate their biological activity independently. This allows for a more accurate understanding of the SAR and can lead to the identification of a single, more potent and selective enantiomer for further development. The stereospecific synthesis of complex molecules is an area of active research. acs.org
Fragment-Based Approaches for Enhancing Target Affinity or Selectivity (Preclinical)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and optimizing lead compounds. lifechemicals.combu.edu This approach begins with the screening of a library of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target of interest. nih.gov These initial fragment hits can then be grown, linked, or merged to create more potent and selective lead compounds. lifechemicals.comnih.gov
In the context of this compound, a fragment-based approach could be used to identify novel chemical moieties that can be incorporated into its structure to enhance its affinity or selectivity. For example, a fragment that binds to a sub-pocket adjacent to the binding site of the indole core could be linked to the this compound scaffold to create a new, more potent analog.
This strategy often relies on biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the binding mode of the fragments and guide the design of the linked or grown compounds. nih.gov The iterative process of fragment screening, structural analysis, and chemical synthesis can lead to the rapid development of highly optimized lead candidates. researchgate.net
Metabolic Pathways and Enzymatic Transformations in Preclinical Models
In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes (Non-human Origin)
The initial assessment of a compound's metabolic liability is often conducted through in vitro metabolic stability assays. These assays, typically utilizing liver microsomes or hepatocytes from various preclinical species such as rats, mice, and monkeys, provide a measure of the compound's intrinsic clearance. nih.govbioivt.comutsouthwestern.edu Microsomal assays primarily evaluate Phase I metabolic reactions, which are largely mediated by the cytochrome P450 (CYP) system, while hepatocyte assays encompass both Phase I and Phase II metabolic processes. bioivt.comutsouthwestern.edu
For 2-methoxy-N-methyl-1H-indol-6-amine, the metabolic stability would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using LC-MS/MS. nih.gov The results, typically expressed as half-life (t½) and intrinsic clearance (CLint), would indicate how rapidly the compound is metabolized. A high intrinsic clearance would suggest that the compound is extensively metabolized, which could impact its oral bioavailability and duration of action.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Preclinical Species
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Rat | 25 | 27.7 |
| Liver Microsomes | Mouse | 18 | 38.5 |
| Liver Microsomes | Monkey | 35 | 19.8 |
| Hepatocytes | Rat | 45 | 15.4 |
| Hepatocytes | Mouse | 32 | 21.6 |
This table presents hypothetical data for illustrative purposes.
Identification and Characterization of Metabolites in Preclinical Systems
Following the determination of metabolic stability, the next step involves identifying the major metabolites formed. This is achieved by analyzing the incubation mixtures from in vitro studies using high-resolution mass spectrometry to detect and characterize the structures of new molecular entities. For this compound, several metabolic transformations can be anticipated based on its chemical structure.
The primary sites for metabolism are likely the methoxy (B1213986) group, the N-methyl group, and the aromatic indole (B1671886) ring system. Expected metabolites would include O-demethylated, N-demethylated, and hydroxylated derivatives. Further metabolism could lead to the formation of di-hydroxylated or other multi-site metabolites.
Enzymatic Biotransformations: Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolic Enzymes
Phase I biotransformations are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com For methoxy-containing aromatic compounds, O-demethylation is a common metabolic pathway often mediated by CYP2D6 and CYP1A2. wikipedia.org The N-demethylation of the N-methyl group is another typical CYP-mediated reaction. Aromatic hydroxylation on the indole ring could be catalyzed by various CYP isoforms, including members of the CYP1A, CYP2B, and CYP2E families. nih.gov
For instance, studies on related methoxy-aniline compounds have shown that CYP1A and CYP2B subfamilies can catalyze the formation of reductive metabolites. nih.govnih.gov The metabolism of 5-MeO-DMT, a structurally similar indole, involves O-demethylation by CYP2D6 to form the active metabolite bufotenin. wikipedia.org This suggests that similar CYP isoforms would be involved in the metabolism of this compound.
Table 2: Predicted Major Phase I Metabolites of this compound and Key Involved CYP Isoforms
| Metabolite | Metabolic Reaction | Predicted Key CYP Isoforms |
| 2-hydroxy-N-methyl-1H-indol-6-amine | O-demethylation | CYP2D6, CYP1A2 |
| 2-methoxy-1H-indol-6-amine | N-demethylation | CYP3A4, CYP2C9/19 |
| Hydroxylated derivatives | Aromatic Hydroxylation | CYP1A family, CYP2B family |
This table presents predicted data based on the metabolism of structurally similar compounds.
Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Preclinical Models
Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. uomus.edu.iq The primary conjugation reactions are glucuronidation and sulfation. The hydroxyl groups introduced during Phase I metabolism, as well as the primary amine group, are susceptible to conjugation.
The O-demethylated metabolite, 2-hydroxy-N-methyl-1H-indol-6-amine, would be a prime candidate for glucuronidation or sulfation at the newly formed hydroxyl group. The primary amine at the 6-position could also undergo N-glucuronidation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. uomus.edu.iq
Prediction of Metabolic Soft Spots and Bioactivation Pathways (Theoretical)
"Metabolic soft spots" refer to the chemically labile sites in a molecule that are most susceptible to metabolic transformation. Identifying these soft spots early in drug discovery can guide the design of more stable analogues. For this compound, the primary metabolic soft spots are predicted to be the 2-methoxy group and the N-methyl group, as O- and N-demethylation are common and rapid metabolic pathways for many xenobiotics. The indole ring itself is also a potential site for oxidative metabolism. chim.it
Bioactivation is a process whereby a metabolite is more chemically reactive than the parent compound. While many metabolic reactions are detoxifying, some can lead to the formation of reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity. For indole-containing compounds, oxidative metabolism can sometimes lead to the formation of reactive quinone-imine species, although the likelihood of this pathway for this compound would require further investigation.
Influence of Structural Modifications on Metabolic Fate in Preclinical Contexts
Understanding the metabolic pathways of this compound allows for the rational design of new analogues with improved metabolic properties. For example, if O-demethylation is found to be a major clearance pathway, replacing the methoxy group with a more metabolically stable group, such as a fluoro or difluoromethoxy group, could significantly increase the compound's half-life.
Similarly, if N-demethylation is rapid, modification of the N-methyl group to a larger alkyl group or its incorporation into a cyclic structure could hinder metabolism at this site. The strategic placement of substituents on the indole ring that are less prone to hydroxylation could also enhance metabolic stability. These structural modifications would then be evaluated in preclinical in vitro and in vivo models to confirm their effect on the metabolic profile.
Emerging Research Applications and Future Directions for 2 Methoxy N Methyl 1h Indol 6 Amine Research
Development as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. Given its structure, 2-methoxy-N-methyl-1H-indol-6-amine could be developed as a chemical probe. The indole (B1671886) scaffold is known to interact with a wide range of biological targets. The N-methylamino group can participate in hydrogen bonding and act as a basic center, while the methoxy (B1213986) group can influence the molecule's electronic properties and metabolic stability.
The development of a chemical probe requires a deep understanding of its target engagement and selectivity. For a novel compound like this compound, initial research would involve screening it against a panel of biological targets to identify potential binding partners. Covalent chemical probes, for instance, are designed to form a permanent bond with their target protein, which can be a powerful tool for target identification and validation.
Future research in this area would focus on:
Target Identification: Employing techniques like affinity chromatography and mass spectrometry to identify the cellular binding partners of this compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to understand how structural modifications affect its biological activity and selectivity. This would involve modifying the methoxy and N-methylamino groups, as well as exploring different substitution patterns on the indole ring.
Development of Labeled Probes: Incorporating reporter tags, such as fluorophores or biotin, into the structure of this compound to enable visualization and tracking of the molecule within cells.
Role in the Discovery and Optimization of Novel Chemical Scaffolds
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. nih.gov The specific substitution pattern of this compound presents a unique chemical scaffold that can be explored for the development of new therapeutic agents. The presence of both a hydrogen bond donor (the indole N-H) and acceptor (the methoxy oxygen and the amine nitrogen) provides opportunities for diverse molecular interactions.
Research in this area would involve using this compound as a starting point for the synthesis of compound libraries. These libraries could then be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders. For instance, many indole derivatives have shown promise as anticancer agents by targeting key cellular pathways.
The optimization of this scaffold would involve:
Combinatorial Chemistry: Generating a large number of derivatives by systematically varying the substituents at different positions of the indole ring.
Fragment-Based Drug Discovery: Using smaller fragments of the molecule to identify key binding interactions, which can then be built upon to create more potent and selective inhibitors.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile.
Advancements in Synthetic Methodologies and Flow Chemistry Applications
The synthesis of substituted indoles is a well-established field, with classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses being commonly used for methoxy-activated indoles. chim.it However, the development of more efficient, scalable, and environmentally friendly synthetic routes is an ongoing area of research.
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of indole derivatives. mdpi.comucsb.eduthieme-connect.com These include improved reaction control, enhanced safety, and the potential for higher yields and purity. The synthesis of this compound and its analogs could be a target for the application of flow chemistry. This would allow for the rapid and efficient production of these compounds for further biological evaluation.
Future advancements in this area may include:
Development of Novel Catalytic Systems: Exploring new catalysts that can facilitate the synthesis of highly functionalized indoles with greater efficiency and selectivity.
Automated Synthesis: Using robotic systems to automate the synthesis and purification of indole derivatives, enabling high-throughput screening of compound libraries.
| Synthetic Method | Description | Potential Application for this compound |
| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. mdpi.com | Could be adapted for the synthesis of the core indole structure. |
| Bischler-Möhlau Indole Synthesis | Involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). | May be a viable route for creating the substituted indole ring. |
| Flow Chemistry | Reactions are carried out in a continuous stream, offering better control and scalability. ucsb.eduthieme-connect.com | Ideal for the rapid and efficient synthesis of a library of analogs for SAR studies. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (Preclinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. bohrium.comnih.govmdpi.comnih.gov In the context of this compound research, AI and ML could be used to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structure.
De Novo Drug Design: Use generative models to design new indole derivatives with desired properties, such as high potency and low toxicity.
Virtual Screening: Screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target.
The integration of AI and ML can significantly accelerate the preclinical drug discovery process, reducing the time and cost associated with identifying promising drug candidates. researchgate.net
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Statistical models that relate the chemical structure of a molecule to its biological activity. mdpi.com | Can guide the synthesis of more potent and selective analogs of this compound. |
| Generative Models | AI models that can generate new data with similar characteristics to the training data. | Can be used to design novel indole-based compounds with optimized properties. |
| Virtual Screening | Computational techniques used to search large libraries of compounds for potential drug candidates. nih.gov | Can prioritize which analogs of this compound to synthesize and test. |
Challenges and Opportunities in the Academic Study of Indole-Based Compounds
The academic study of indole-based compounds faces both challenges and opportunities. One of the main challenges is the site-selective functionalization of the indole ring. nih.govresearchgate.net Due to the presence of multiple reactive sites, controlling the position of substitution can be difficult. However, the development of new synthetic methods, such as those utilizing directing groups, is helping to overcome this challenge.
Another challenge is the often-complex synthesis required to produce highly substituted indoles. This can be time-consuming and expensive, limiting the number of compounds that can be synthesized and tested. The use of flow chemistry and automated synthesis platforms can help to address this issue. ucsb.edu
Despite these challenges, there are significant opportunities for academic researchers to contribute to the field of indole chemistry. The vast chemical space of indole derivatives remains largely unexplored, and there is a great need for the discovery of new compounds with novel biological activities. The study of compounds like this compound can lead to a deeper understanding of the fundamental principles of molecular recognition and drug action.
Contribution to Fundamental Understanding of Chemical and Biological Interactions
The study of this compound and its analogs can contribute to a more fundamental understanding of chemical and biological interactions. The indole scaffold is a versatile platform for studying a wide range of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions. By systematically varying the substituents on the indole ring and observing the effects on biological activity, researchers can gain insights into the specific interactions that are important for binding to a particular target.
Furthermore, the methoxy and N-methylamino groups of this compound provide opportunities to study the role of electronic effects and hydrogen bonding in molecular recognition. This knowledge can be used to design more potent and selective drugs, not only for indole-based compounds but for other chemical scaffolds as well.
Interdisciplinary Approaches in Researching this compound
The successful development of this compound as a chemical probe or therapeutic agent will require an interdisciplinary approach. This would involve collaboration between chemists, biologists, pharmacologists, and computational scientists.
Chemists would be responsible for the synthesis of the compound and its analogs.
Biologists would perform the initial screening to identify its biological targets and characterize its mechanism of action.
Pharmacologists would evaluate its efficacy and safety in preclinical models.
Computational scientists would use AI and ML to guide the design of new compounds and predict their properties.
By working together, these different disciplines can bring a synergistic approach to the research, accelerating the discovery and development process.
Q & A
Q. What are the primary synthetic routes for 2-methoxy-N-methyl-1H-indol-6-amine, and what factors influence reaction efficiency?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include methoxy group introduction at the 2-position and N-methylation at the 6-amine. Reaction efficiency depends on:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres to prevent side reactions .
- Temperature control : Optimized heating (e.g., reflux) to accelerate kinetics while avoiding decomposition .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. SHELX programs are widely used for small-molecule refinement .
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization (e.g., methoxy group at δ ~3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the methoxy group influence the compound’s chemical reactivity?
The electron-donating methoxy group at the 2-position:
- Enhances electrophilic substitution : Directs reactions to the 5-position of the indole ring.
- Stabilizes intermediates : Reduces oxidation susceptibility compared to unsubstituted indoles.
- Participates in hydrogen bonding : Affects solubility and crystallinity in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological considerations include:
- Catalyst screening : Testing Pd(OAc) vs. Pd(dba) for coupling efficiency .
- Purification techniques : Gradient column chromatography or recrystallization to isolate the product from byproducts.
- In-line monitoring : Use of HPLC or TLC to track reaction progress and optimize termination points .
Q. What experimental strategies are recommended for evaluating biological activity, such as enzyme modulation?
- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to active sites, guiding structural modifications .
- Signaling pathway analysis : Western blotting or qPCR to assess downstream effects in cell lines .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or crystallographic results)?
- Cross-validation : Combine multiple techniques (e.g., X-ray for conformation, NOESY NMR for proximity effects) .
- Dynamic studies : Variable-temperature NMR to assess rotational barriers or tautomerism .
- Computational DFT analysis : Compare experimental spectra with simulated data to identify discrepancies .
Methodological Notes
- Crystallography : SHELXL refinement requires high-resolution data (<1.0 Å) for accurate electron density maps. Twinning or disorder should be addressed using the TWIN/BASF commands in SHELX .
- Biological assays : Include positive controls (e.g., known inhibitors) and validate results across ≥3 independent replicates to ensure reproducibility .
- Synthetic scale-up : Pilot reactions (10–100 mg) should precede larger batches to assess exothermicity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
